HC-056456

描述

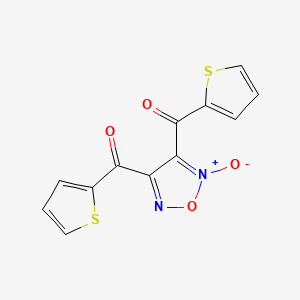

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQGCDMXFBOTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341537 | |

| Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7733-96-2 | |

| Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HC-056456 on Sperm

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-056456 is a small molecule inhibitor that has garnered significant attention as a potential non-hormonal male contraceptive. Its mechanism of action centers on the potent and selective blockade of the cation channel of sperm (CatSper), a sperm-specific ion channel crucial for male fertility. This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and experimental methodologies associated with the effects of this compound on sperm. It is intended to serve as a detailed resource for researchers and professionals in reproductive biology and drug development.

Introduction: The CatSper Channel as a Contraceptive Target

The cation channel of sperm (CatSper) is a voltage-gated, pH-sensitive calcium channel exclusively expressed in the principal piece of the sperm flagellum.[1][2] It is indispensable for the development of hyperactivated motility, a vigorous swimming pattern required for sperm to navigate the female reproductive tract and penetrate the egg's outer layers.[2][3][4] The CatSper channel integrates signals from the female reproductive tract, such as progesterone and alkaline pH, to trigger a rapid influx of Ca2+ into the sperm flagellum. This Ca2+ surge is a critical intracellular signal that initiates the transition to hyperactivated motility and is also implicated in the acrosome reaction.[5][6] Given its sperm-specific expression and essential role in fertilization, the CatSper channel represents a prime target for the development of non-hormonal male contraceptives.

This compound: A Potent Blocker of the CatSper Channel

This compound has been identified as an effective inhibitor of the CatSper channel.[1][3] Its primary mechanism of action is the direct blockade of ion influx through the CatSper pore, thereby preventing the requisite rise in intracellular calcium concentration ([Ca2+]i) that drives hyperactivation.[1][3][5]

Molecular Mechanism of Action

This compound binds to the CatSper channel, leading to a reduction in its ion conductance.[7] This blockade has been demonstrated for both Ca2+ and, in the absence of external Ca2+, Na+ ions, which can also permeate the channel.[3][4] The inhibition is reversible, with sperm function recovering after the removal of the compound.[5] While highly potent against CatSper, at higher concentrations, this compound can also exhibit some off-target effects, such as the partial blockade of the KSper potassium channel.[7][8]

Signaling Pathway of Sperm Hyperactivation and Inhibition by this compound

The signaling cascade leading to sperm hyperactivation is a complex interplay of ion channels and intracellular messengers. The temperature-sensitive TRPV4 channel is thought to initiate membrane depolarization, which in turn activates both the voltage-gated proton channel (Hv1) and CatSper.[9][10][11][12][13][14] Hv1-mediated proton extrusion leads to intracellular alkalinization, further potentiating CatSper activation. Progesterone, released by cumulus cells surrounding the egg, also activates CatSper.[6][9] The resulting influx of Ca2+ through CatSper is the ultimate trigger for hyperactivation. This compound acts as a roadblock in this pathway by directly inhibiting CatSper-mediated Ca2+ entry.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Catsper channel and its roles in male fertility: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TRPV4 is the temperature-sensitive ion channel of human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. TRPV4 is the temperature-sensitive ion channel of human sperm | eLife [elifesciences.org]

- 12. biorxiv.org [biorxiv.org]

- 13. TRPV4 is the temperature-sensitive ion channel of human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elifesciences.org [elifesciences.org]

The Role of HC-056456 in Reproductive Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-056456 is a small molecule inhibitor that has garnered significant attention in the field of reproductive biology for its potent and selective blockade of the CatSper (cation channel of sperm) ion channel. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on sperm physiology. The document summarizes key quantitative data, details experimental protocols for studying its effects, and presents visual representations of the relevant biological pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in the study of reproductive biology and the development of novel contraceptive agents.

Introduction to this compound and the CatSper Channel

The CatSper ion channel is a sperm-specific, pH- and voltage-sensitive calcium channel that plays a pivotal role in male fertility.[1] It is essential for the process of sperm hyperactivation, a vigorous motility pattern required for the sperm to penetrate the cumulus oophorus and zona pellucida of the oocyte.[2][3] The CatSper channel is a heterotetrameric complex, and its activation leads to an influx of Ca²⁺ into the sperm flagellum, triggering the downstream signaling events that drive hyperactivated motility.[1]

This compound, with the chemical name 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, has been identified as a potent blocker of the CatSper channel.[2][4] By inhibiting the influx of Ca²⁺, this compound effectively prevents sperm hyperactivation, thereby impairing the sperm's ability to fertilize an egg.[2][5] This makes this compound a promising lead compound for the development of non-hormonal male contraceptives.[1]

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the CatSper channel pore, preventing the influx of both Na⁺ and Ca²⁺ ions.[6] This blockade of ion flow disrupts the normal physiological processes that are dependent on CatSper activity.

Signaling Pathway of CatSper Activation and Inhibition by this compound

The activation of the CatSper channel is a key event in sperm capacitation, a series of physiological changes that sperm undergo in the female reproductive tract to become competent to fertilize an egg. The signaling pathway leading to CatSper activation and its subsequent inhibition by this compound is depicted below.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound against different ion channels in sperm.

| Parameter | IC₅₀ Value | Species | Reference |

| CatSper-mediated Na⁺ influx | ~3 µM | Mouse | [4][5] |

| CatSper current | ~15 µM | Mouse | [4] |

| KSper current | ~40 µM | Mouse | [4] |

Note: KSper is another potassium ion channel found in sperm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in reproductive biology.

Sperm Patch-Clamp Recording

This technique is used to directly measure the ion currents flowing through the CatSper channel and assess the inhibitory effect of this compound.

Materials:

-

Mouse or human spermatozoa

-

Recording pipettes (borosilicate glass)

-

Pipette solution (in mM): 130 Cs-methanesulfonate, 70 HEPES, 3 EGTA, 2 EDTA, 0.5 Tris-HCl, pH 7.4.

-

Bath solution (Divalent-Free, DVF) (in mM): 140 Cs-methanesulfonate, 40 HEPES, 1 EDTA, pH 7.4.

-

This compound stock solution (in DMSO)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Isolate spermatozoa and resuspend in the bath solution.

-

Fabricate recording pipettes with a resistance of 10-15 MΩ and fill with the pipette solution.

-

Approach a single spermatozoon with the recording pipette and form a giga-ohm seal with the cytoplasmic droplet.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply voltage ramps (e.g., -80 mV to +80 mV) to elicit CatSper currents.

-

Record baseline currents in the absence of this compound.

-

Perfuse the bath with a solution containing the desired concentration of this compound and record the currents again.

-

Analyze the data to determine the extent of current inhibition.

Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2

This method utilizes a fluorescent Ca²⁺ indicator, Fura-2, to monitor changes in intracellular calcium concentration in response to CatSper activation and inhibition.

Materials:

-

Spermatozoa

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Incubate sperm with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at 37°C in the dark.

-

Wash the sperm to remove extracellular dye.

-

Resuspend the Fura-2-loaded sperm in HBS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulate the sperm to induce Ca²⁺ influx (e.g., by alkaline depolarization).

-

In a parallel experiment, pre-incubate the sperm with this compound for a defined period before stimulation.

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.

In Vitro Fertilization (IVF) Assay

This assay assesses the ultimate functional consequence of this compound treatment on the ability of sperm to fertilize an egg.

Materials:

-

Capacitated mouse sperm

-

Mature mouse oocytes

-

Fertilization medium (e.g., HTF)

-

This compound stock solution (in DMSO)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Collect sperm and capacitate them in a suitable medium for 1-2 hours.

-

During the last 30-60 minutes of capacitation, add different concentrations of this compound to the sperm suspension. A vehicle control (DMSO) should be run in parallel.

-

Collect mature oocytes from superovulated female mice.

-

Inseminate the oocytes with the treated sperm at a final concentration of approximately 1 x 10⁵ sperm/mL.

-

Co-incubate the sperm and oocytes for 4-6 hours.

-

Wash the oocytes to remove excess sperm.

-

Culture the oocytes for 24 hours and assess fertilization by observing the formation of two-cell embryos.

-

Calculate the fertilization rate for each treatment group.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on sperm function.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the CatSper ion channel in sperm physiology. Its ability to selectively block CatSper and inhibit sperm hyperactivation underscores the potential of targeting this channel for the development of novel, non-hormonal male contraceptives. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further elucidate the mechanisms of fertilization and to explore new avenues for fertility regulation.

References

- 1. High-throughput screening method for discovering CatSper inhibitors using membrane depolarization caused by external calcium chelation and fluorescent cell barcoding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Sperm Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]

HC-056456: A Technical Guide to a Potent CatSper Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HC-056456, a small molecule inhibitor of the CatSper (cation channel of sperm) ion channel. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

The CatSper channel is a sperm-specific, pH and voltage-gated calcium channel essential for sperm hyperactivation, a vigorous motility pattern required for fertilization.[1][2] The four core proteins of the CatSper channel are encoded by the CATSPER1-4 genes.[1] Due to its critical role in male fertility, the CatSper channel is a promising target for the development of non-hormonal male contraceptives.[3][4] this compound has been identified as a selective and reversible blocker of the CatSper channel, making it a valuable pharmacological tool for studying sperm physiology and a lead compound for contraceptive development.[3]

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the CatSper channel pore, thereby reducing the influx of Ca²⁺ and Na⁺ ions into the sperm flagellum.[4][5] This inhibition of cation entry prevents the intracellular calcium increase necessary for the initiation and maintenance of hyperactivated motility.[3][5] Studies have shown that this compound produces a phenocopy of CatSper-null sperm, characterized by a failure to develop hyperactivated motility during capacitation.[3][5] The blockade is reversible, with sperm motility recovering after the removal of the compound.[5]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's inhibitory activity on the CatSper channel and its effects on sperm function.

| Parameter | Value | Species | Method | Reference |

| IC₅₀ (Na⁺ influx) | ~3 µM | Mouse | SBFI fluorescence | [3] |

| IC₅₀ (CatSper current) | ~15 µM (estimated) | Mouse | Patch-clamp electrophysiology | [6] |

| IC₅₀ (KSper current) | ~40 µM (estimated) | Mouse | Patch-clamp electrophysiology | [6] |

Table 1: Inhibitory Potency of this compound

| Parameter | Concentration | Effect | Species | Reference |

| Hyperactivated Motility | 10-20 µM | Prevention of development and rapid loss of existing hyperactivation | Mouse | [5][7] |

| In Vitro Fertilization | 1-20 µM | Significant reduction in fertilization of cumulus-oocyte complexes and zona-free eggs | Mouse | [8][9] |

| In Vivo Fertilization | 10 µM | Significant to complete reduction in fertilized eggs after intrauterine insemination | Mouse | [8][9] |

| Progressive Motility | 1-20 µM | Significant reduction during in vitro capacitation | Mouse | [8][9] |

| Acrosome Reaction (induced) | 1-20 µM | Significant reduction | Mouse | [8][9] |

| Protein Tyrosine Phosphorylation | 1-20 µM | Significant reduction during in vitro capacitation | Mouse | [8][9] |

Table 2: Functional Effects of this compound on Sperm

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols used to characterize this compound.

Patch-Clamp Electrophysiology for CatSper Current Measurement

This technique allows for the direct measurement of ion channel activity in sperm.[10]

-

Sperm Preparation: Motile sperm are isolated from the cauda epididymis by a "swim-up" procedure in a suitable buffer (e.g., Human Tubular Fluid medium).[11]

-

Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 7–14 MΩ.[5] The pipette solution contains ions appropriate for measuring the desired current (e.g., Na⁺-based solution for CatSper currents in the absence of external Ca²⁺).

-

Recording: A high-resistance "gigaohm" seal is formed between the pipette tip and the sperm membrane.[10] The whole-cell configuration is then established by rupturing the membrane patch.[12]

-

Data Acquisition: CatSper currents are typically evoked by a voltage ramp protocol (e.g., -100 mV to +100 mV).[5] The effect of this compound is determined by perfusing the sperm with a solution containing the inhibitor and measuring the change in current.

Measurement of Intracellular Ion Concentrations ([Ca²⁺]i and [Na⁺]i)

Fluorescent indicators are used to monitor changes in intracellular ion concentrations in populations of sperm.

-

Sperm Loading: Sperm are incubated with a cell-permeant fluorescent dye, such as Fura-2 AM for Ca²⁺ or SBFI AM for Na⁺.[3][5]

-

Stimulation: CatSper channel activity is induced by alkaline depolarization (e.g., using a high K⁺, alkaline medium like K8.6) or by removing external Ca²⁺ to measure Na⁺ influx through the channel.[3][5]

-

Data Acquisition: Fluorescence is measured using a spectrophotometer or a plate reader.[13] The change in fluorescence intensity or ratio of emissions at different wavelengths is proportional to the change in intracellular ion concentration. The effect of this compound is assessed by pre-incubating the sperm with the inhibitor before stimulation.

Sperm Motility and Hyperactivation Analysis

Computer-assisted sperm analysis (CASA) is commonly used to quantify sperm motility parameters.

-

Sperm Capacitation: Sperm are incubated under capacitating conditions (e.g., in a medium containing NaHCO₃ and BSA) to induce hyperactivation.[13]

-

Treatment: this compound or a vehicle control is added to the capacitation medium.

-

Analysis: Sperm motility is recorded using a microscope and analyzed by CASA software. Key parameters for hyperactivation include curvilinear velocity (VCL), amplitude of lateral head displacement (ALH), and linearity (LIN). A significant increase in VCL and ALH and a decrease in LIN are characteristic of hyperactivated motility.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CatSper signaling pathway and a general workflow for screening CatSper inhibitors.

References

- 1. Cation channels of sperm - Wikipedia [en.wikipedia.org]

- 2. Sperm hyperactivation and the CatSper channel: current understanding and future contribution of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Frontiers | Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception [frontiersin.org]

- 9. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. scienceopen.com [scienceopen.com]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. High-throughput screening method for discovering CatSper inhibitors using membrane depolarization caused by external calcium chelation and fluorescent cell barcoding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Role of HC-056456 in Male Fertility: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-056456 has emerged as a significant small molecule inhibitor in the study of male fertility and contraception. This technical guide provides an in-depth analysis of its mechanism of action, its impact on sperm physiology, and its potential as a non-hormonal male contraceptive. By selectively targeting the sperm-specific cation channel of sperm (CatSper), this compound effectively modulates critical sperm functions required for fertilization. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction: The CatSper Channel as a Contraceptive Target

The cation channel of sperm (CatSper) is a multi-subunit ion channel exclusively expressed in the principal piece of the sperm flagellum.[1] It is a pH-sensitive and voltage-dependent channel crucial for the influx of calcium ions (Ca2+) into the sperm cell.[2] This Ca2+ influx is a critical trigger for several physiological events collectively known as sperm capacitation, including hyperactivated motility, which is an absolute requirement for fertilization.[1][3] The sperm-specific nature of the CatSper channel makes it an attractive and promising target for the development of non-hormonal male contraceptives with a potentially high safety profile.[2][4]

This compound: A Selective CatSper Channel Blocker

This compound is a novel small molecule identified as a potent and selective blocker of the CatSper ion channel.[2][5] Its inhibitory action on the CatSper channel disrupts the necessary Ca2+ influx, thereby interfering with downstream signaling pathways essential for fertilization.[4][5]

Mechanism of Action

This compound directly interacts with the CatSper channel, leading to a reduction in its ion conductance. This has been demonstrated through whole-cell patch-clamp recordings, which show a decreased CatSper current in sperm treated with this compound.[2] The inhibition of Ca2+ entry prevents the intracellular Ca2+ rise that is normally evoked by alkaline depolarization during capacitation.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key sperm functional parameters as reported in preclinical studies.

| Parameter | Species | Concentration of this compound | Observed Effect | Reference |

| CatSper Current Inhibition | Mouse | ~3 µM | IC50 for slowing the rise of --INVALID-LINK-- (a proxy for CatSper activity in the absence of external Ca2+) | [5] |

| Hyperactivated Motility | Mouse | 5 µM | Significant reduction in the percentage of hyperactivated sperm. | [6] |

| Human | 20 µM | Strong blockade of the onset of hyperactivation. | [7] | |

| Progressive Motility | Mouse | 1-20 µM | Significant, time-dependent decrease. | [6] |

| In Vitro Fertilization (IVF) | Mouse | 1-20 µM | Severe to complete blockage of fertilization of cumulus-oocyte complexes. | [6] |

| In Vivo Fertilization | Mouse | Not specified | Significant to complete reduction in fertilized eggs after uterine insemination of treated sperm. | [4] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize the effects of this compound.

In Vitro Assessment of Sperm Motility and Hyperactivation

-

Sperm Preparation: Cauda epididymal sperm are collected from mice and capacitated in a suitable medium (e.g., Human Tubal Fluid medium) supplemented with bovine serum albumin (BSA) and bicarbonate (HCO3-) for a specified duration (e.g., 90 minutes).

-

Treatment: Capacitated sperm are treated with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control.

-

Analysis: Sperm motility is assessed using a Computer-Assisted Sperm Analysis (CASA) system. Parameters such as percentage of motile sperm, progressive motility, and hyperactivated motility are quantified. Hyperactivation is typically defined by specific kinematic parameters, such as high curvilinear velocity (VCL) and low linearity (LIN).

Measurement of Intracellular Calcium ([Ca2+]i)

-

Sperm Loading: Sperm are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM.

-

Stimulation: An alkaline depolarization stimulus (e.g., using a high-potassium medium) is applied to induce Ca2+ influx through the CatSper channel.

-

Measurement: Fluorescence changes corresponding to [Ca2+]i are monitored using a fluorometer or a fluorescence microscope. The effect of this compound is determined by comparing the Ca2+ response in treated versus untreated sperm.

In Vitro Fertilization (IVF) Assay

-

Gamete Preparation: Oocytes are collected from superovulated female mice, and sperm are capacitated as described above in the presence or absence of this compound.

-

Co-incubation: Capacitated sperm are co-incubated with the oocytes for a set period.

-

Assessment of Fertilization: Fertilization is assessed by the presence of two pronuclei and a second polar body in the oocytes.

In Vivo Fertilization Assay

-

Sperm Treatment: Capacitated sperm are treated with this compound or a vehicle control.

-

Artificial Insemination: The treated sperm are inseminated into the uteri of female mice.

-

Analysis: Fertilized eggs are recovered from the oviducts at a specific time point post-insemination and assessed for signs of fertilization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes related to the investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Catsper channel and its roles in male fertility: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of HC-056456 on Sperm Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular calcium (Ca²⁺) signaling is a cornerstone of sperm function, governing critical events from motility to the acrosome reaction, and ultimately, fertilization. A key regulator of these processes is the CatSper (cation channel of sperm) ion channel, a sperm-specific, pH-sensitive Ca²⁺ channel. The compound HC-056456 has emerged as a significant tool in the study of sperm physiology due to its inhibitory action on CatSper. This technical guide provides a comprehensive overview of the effects of this compound on sperm intracellular calcium levels, detailing the underlying signaling pathways, experimental methodologies, and quantitative data. This document is intended to serve as a valuable resource for researchers in reproductive biology and professionals in contraceptive drug development.

Introduction: The Critical Role of Calcium in Sperm Function

Spermatozoa undergo a series of physiological changes, collectively known as capacitation, to acquire the ability to fertilize an oocyte. A hallmark of capacitation is hyperactivated motility, a vigorous swimming pattern essential for navigating the female reproductive tract and penetrating the egg's outer layers. Both capacitation and hyperactivation are exquisitely regulated by fluctuations in intracellular Ca²⁺ concentration.

The primary gateway for Ca²⁺ entry into the sperm flagellum is the CatSper channel. This complex is composed of several subunits and is activated by a combination of membrane depolarization and intracellular alkalinization. Another ion channel, the Transient Receptor Potential Vanilloid 4 (TRPV4), has been identified as a key initiator of this cascade. TRPV4, a temperature-sensitive sodium (Na⁺) channel, allows an influx of Na⁺ that depolarizes the sperm membrane, subsequently gating the opening of CatSper and the voltage-gated proton channel Hv1. This intricate interplay leads to the significant rise in intracellular Ca²⁺ necessary for hyperactivation.

This compound has been identified as a potent blocker of the CatSper channel.[1][2] By inhibiting CatSper, this compound effectively attenuates the rise in intracellular Ca²⁺, thereby impairing hyperactivated motility and other calcium-dependent processes, ultimately leading to a reduction in fertilizing ability.[3][4][5]

Signaling Pathways

The regulation of intracellular calcium in sperm is a complex, multi-step process. The following diagrams illustrate the key signaling pathways involved and the point of intervention for this compound.

Quantitative Data Summary

The inhibitory effect of this compound on CatSper-mediated currents and subsequent calcium influx has been quantified in several studies. The following tables summarize the key findings.

| Compound | Target | Reported IC₅₀ | Species | Reference |

| This compound | CatSper (Na⁺ current) | ~3 µM | Mouse | [2][6] |

| This compound | CatSper (Ca²⁺ influx) | Not explicitly stated, but effective at 3-10 µM | Mouse | [3] |

| This compound | CatSper currents | ~15 µM (estimated) | Mouse | [6] |

Table 1. Potency of this compound on CatSper Channel Activity.

| Condition | Parameter Measured | Effect of this compound (10 µM) | Reference |

| Alkaline KCl-evoked depolarization | Rate of rise in intracellular [Ca²⁺] | Strong decrease from ~7.0 to ~0.7 nM Δ[Ca²⁺]i s⁻¹ | [3] |

| Removal of external Ca²⁺ (inducing Na⁺ influx) | Rate of rise in intracellular [Na⁺] (SBFI probe) | Strong decrease from ~0.03 to ~0.01 ΔR SBFI min⁻¹ | [3] |

| In vitro capacitation (1-20 µM this compound) | Intracellular Ca²⁺ increase | Significantly affected Ca²⁺ entry into the cells | [4][5] |

Table 2. Effect of this compound on Ion Influx in Sperm.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the effects of this compound on sperm intracellular calcium levels.

Measurement of Intracellular Calcium ([Ca²⁺]i)

A common method for measuring [Ca²⁺]i in sperm populations is through the use of fluorescent calcium indicators.[7][8][9]

Protocol: Fluorometric Measurement of [Ca²⁺]i

-

Sperm Preparation:

-

Dye Loading:

-

Prepare a stock solution of a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM (e.g., 1 mM in anhydrous DMSO).[7][10]

-

Incubate the sperm suspension with the fluorescent dye (e.g., final concentration of 1 µM Fluo-3 AM) for 30-60 minutes at 37°C in the dark.[7][10]

-

After incubation, wash the sperm to remove excess extracellular dye.

-

-

Fluorometric Analysis:

-

Resuspend the dye-loaded sperm in the experimental medium.

-

Use a spectrofluorometer or a plate reader with fluorescence capabilities.[7][8]

-

Acquire a baseline fluorescence reading.

-

Introduce this compound at the desired concentration and record the change in fluorescence.

-

To induce a calcium influx, a stimulating agent such as progesterone or an alkaline, high-potassium medium can be added.[3]

-

At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax) for data normalization.

-

Patch-Clamp Electrophysiology

To directly measure the ion currents through CatSper channels, the whole-cell patch-clamp technique is employed. This method offers high temporal and electrical resolution.

Protocol: Whole-Cell Patch-Clamp Recording

-

Sperm Preparation:

-

Prepare sperm as described in section 4.1.

-

Adhere sperm to a glass coverslip, often coated with poly-L-lysine.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

The extracellular (bath) solution is typically a divalent-free (DVF) solution to measure monovalent cation currents through CatSper.[11]

-

The intracellular (pipette) solution contains a cesium-based solution to block potassium channels.

-

-

Data Acquisition:

-

Establish a whole-cell recording configuration on a single sperm.

-

Apply voltage ramps or steps to elicit ion currents.

-

Perfuse the bath with a solution containing this compound to observe its effect on the recorded currents.

-

Washout of the compound can be performed to assess the reversibility of the block.[1][2]

-

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for dissecting the role of the CatSper channel in sperm calcium homeostasis. The data conclusively demonstrate that this compound effectively blocks CatSper-mediated Ca²⁺ influx, leading to a significant reduction in intracellular calcium levels and the impairment of essential sperm functions like hyperactivation.[3][4] The detailed protocols provided herein offer a standardized approach for researchers to investigate these effects further.

Future research should focus on the development of even more specific and potent CatSper inhibitors. High-throughput screening assays, potentially utilizing optical reporters of CatSper activity, could accelerate the discovery of novel contraceptive agents.[2] A deeper understanding of the molecular interactions between this compound and the CatSper channel complex will be invaluable for the rational design of next-generation, non-hormonal male contraceptives.

References

- 1. The Catsper channel and its roles in male fertility: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Measuring Intracellular Ca2+ Changes in Human Sperm using Four Techniques: Conventional Fluorometry, Stopped Flow Fluorometry, Flow Cytometry and Single Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sperm Intracellular Calcium Evaluation | Springer Nature Experiments [experiments.springernature.com]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. elifesciences.org [elifesciences.org]

HC-056456: A Technical Guide to its Discovery and Preclinical Development as a CatSper Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-056456 is a non-steroidal small molecule identified as a potent blocker of the cation channel of sperm (CatSper), a sperm-specific ion channel crucial for male fertility. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound based on publicly available scientific literature. It details the compound's mechanism of action, its effects on sperm physiology, and its potential as a non-hormonal male contraceptive. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The cation channel of sperm (CatSper) is a voltage-gated, pH-sensitive Ca²⁺ channel exclusively expressed in the principal piece of the sperm flagellum. [1]It is essential for the control of Ca²⁺ influx that drives sperm hyperactivation, a vigorous motility pattern required for fertilization. [2][3]Genetic knockout of CatSper in mice results in male infertility, making it a prime target for the development of non-hormonal contraceptives. [1]this compound emerged from a small-scale chemical library screen as a promising lead compound that selectively targets the CatSper channel. [4][5]

Discovery

This compound was identified through a small-scale screening of a chemical library for inhibitors of the CatSper channel. [4][5][6]The screening process likely involved monitoring changes in intracellular Ca²⁺ or Na⁺ concentrations in sperm populations in response to stimuli that activate CatSper.

Mechanism of Action

This compound functions as a direct blocker of the CatSper ion channel. Its primary mechanism involves inhibiting the influx of both Ca²⁺ and Na⁺ ions into the sperm flagellum, which is essential for initiating and maintaining hyperactivated motility. [2][7]By blocking this ion conductance, this compound effectively mimics the phenotype of CatSper-null sperm, leading to a reversible loss of hyperactivation and subsequent inability to fertilize an oocyte. [3][8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ (Na⁺ influx) | ~3 µM | Mouse | SBFI fluorescence | [2][7] |

| IC₅₀ (CatSper current) | ~15 µM (estimated) | Mouse | Patch-clamp | [7] |

| IC₅₀ (KSper current) | ~40 µM (estimated) | Mouse | Patch-clamp | [7] |

Table 2: Effects of this compound on Sperm Function

| Endpoint | Concentration | Effect | Species | Reference |

| Inhibition of alkaline-evoked Ca²⁺ rise | 3-10 µM | Significant reduction | Mouse | [5] |

| Inhibition of hyperactivation onset | 20 µM | Strong blockade | Mouse | [4] |

| Reversible loss of hyperactivation | 20 µM | Rapid and reversible | Mouse | [3] |

| In vitro fertilization (IVF) inhibition | 1-20 µM | Significant reduction | Mouse | [6] |

| In vivo fertilization inhibition | Not specified | Significant to complete reduction | Mouse | [6] |

Experimental Protocols

Intracellular Ca²⁺ Measurement in Sperm

This protocol is based on methods described in the literature for assessing the effect of this compound on CatSper-mediated Ca²⁺ influx. [5]

-

Sperm Preparation: Mouse sperm are collected from the cauda epididymis and capacitated in a suitable medium (e.g., modified Whitten's medium) for 90-120 minutes at 37°C in 5% CO₂. [6]2. Dye Loading: Capacitated sperm are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

-

Compound Incubation: Sperm are then incubated with various concentrations of this compound or vehicle control (DMSO).

-

Stimulation: CatSper-mediated Ca²⁺ influx is induced by alkaline depolarization, for example, by perfusion with a high K⁺ medium with an alkaline pH (e.g., K8.6 medium). [5]5. Data Acquisition: Changes in intracellular Ca²⁺ are monitored using fluorescence microscopy or a plate reader. The rate of fluorescence change is calculated to determine the extent of inhibition by this compound.

Sperm Motility and Hyperactivation Analysis

This protocol is adapted from studies evaluating the impact of this compound on sperm motility. [4]

-

Sperm Preparation and Capacitation: As described in section 5.1.

-

Compound Treatment: Capacitated sperm are treated with this compound (e.g., 20 µM) or vehicle.

-

Motility Analysis: Sperm motility is assessed using Computer-Assisted Sperm Analysis (CASA). Key parameters for hyperactivation include curvilinear velocity (VCL), amplitude of lateral head displacement (ALH), and linearity (LIN).

-

Data Analysis: The percentage of hyperactivated sperm and the specific motility parameters are compared between treated and control groups.

In Vivo Fertilization Assay

This protocol is based on an in vivo study demonstrating the contraceptive potential of this compound. [6]

-

Sperm Treatment: Capacitated mouse sperm are incubated with this compound or vehicle for a defined period (e.g., 30-60 minutes).

-

Intrauterine Insemination: Treated sperm are inseminated into the uteri of superovulated female mice.

-

Fertilization Assessment: After approximately 15 hours, oocytes are recovered from the oviducts and assessed for fertilization, as indicated by the presence of two pronuclei. [6]4. Data Analysis: The percentage of fertilized oocytes is calculated and compared between the this compound and control groups.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the CatSper signaling pathway.

Experimental Workflow for In Vitro Characterization

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Catsper channel and its roles in male fertility: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HC-056456 on Sperm Motility and Hyperactivation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound HC-056456 and its effects on sperm motility, with a particular focus on the critical process of hyperactivation. We will explore the molecular targets of this compound, its mechanism of action, and the downstream consequences for sperm function, supported by quantitative data from key studies. This document also details the experimental protocols used to elucidate these effects and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Crucial Role of Sperm Motility and Hyperactivation in Fertilization

Successful fertilization is contingent on the spermatozoon's ability to navigate the female reproductive tract and penetrate the oocyte. This journey is propelled by a specialized form of motility known as hyperactivation, characterized by an asymmetrical, high-amplitude, whip-like beating pattern of the flagellum.[1][2] This vigorous movement is essential for sperm to detach from the oviductal epithelium, traverse the viscous environment of the fallopian tube, and ultimately penetrate the protective vestments of the egg.[1]

The transition to hyperactivated motility is a complex process tightly regulated by a sophisticated interplay of ion channels that control the sperm's membrane potential, intracellular pH, and cytosolic calcium concentration.[1][3] Three key ion channels have been identified as central to this process:

-

CatSper (Cation Channel of Sperm): A sperm-specific calcium channel that is the principal gateway for Ca2+ entry into the flagellum, directly triggering hyperactivation.[1][4]

-

KSper (Sperm-specific Potassium Channel): A potassium channel involved in regulating the sperm's membrane potential.

-

Hv1 (Voltage-gated Proton Channel): A proton channel responsible for intracellular alkalinization, a prerequisite for CatSper activation.[1][2]

Recent evidence also points to the involvement of TRPV4 (Transient Receptor Potential Vanilloid 4) , a temperature-sensitive ion channel, as an initial trigger in this signaling cascade.[1][2]

This compound: A Pharmacological Probe into Sperm Function

This compound has emerged as a valuable pharmacological tool for studying the mechanisms of sperm motility. It is an effective, though not perfectly selective, blocker of the CatSper ion channel.[5] By inhibiting CatSper, this compound provides a means to investigate the consequences of blocking Ca2+ influx on sperm function, effectively creating a pharmacological "knockout" that phenocopies CatSper-null sperm.[4][6][7]

Mechanism of Action

The primary molecular target of this compound in sperm is the CatSper channel. Its inhibitory action prevents the influx of calcium ions (Ca2+) into the sperm flagellum, a critical step for the initiation and maintenance of hyperactivated motility.[4][7] In the absence of external Ca2+, CatSper channels can conduct sodium ions (Na+). This compound has been shown to slow the rise of intracellular Na+ in these conditions, further confirming its role as a CatSper blocker.[4]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on CatSper and downstream sperm functions have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Species | Value | Reference |

| IC50 for CatSper-mediated Na+ influx | Mouse | ~3 µM | [4] |

| Estimated IC50 for CatSper current blockade | Mouse | ~15 µM | [5] |

| Estimated IC50 for KSper current blockade | Mouse | ~40 µM | [5] |

Table 1: Inhibitory Concentrations of this compound on Sperm Ion Channels

| Experimental Condition | Species | This compound Concentration | Observed Effect | Reference |

| Prevention of hyperactivation during capacitation | Mouse | 20 µM | Strong blockade of the onset of hyperactivation, reduced flagellar waveform asymmetry. | [8] |

| Reversal of established hyperactivation | Mouse | Not specified | Rapid and reversible loss of flagellar waveform asymmetry. | [4][6][7] |

| Inhibition of alkaline-evoked Ca2+ influx | Mouse | 3 µM and 10 µM | Slowed the rise of intracellular Ca2+. | [4][9] |

| Inhibition of in vitro fertilization | Mouse | 1-20 µM | Significantly affected progressive motility, induced acrosome reaction, hyperactivation, and the ability to fertilize cumulus-oocyte complexes and zona-free eggs. | [10] |

| In vivo fertilization after uterine insemination | Mouse | Not specified | Significantly or completely reduced the percentage of fertilized eggs. | [10] |

| Effect on progressive motility | Mouse | 1-20 µM | Significant and time-dependent decrease in progressive motility. | [10] |

Table 2: Effects of this compound on Sperm Function

Signaling Pathways and Experimental Workflows

Signaling Pathway for Sperm Hyperactivation

The initiation of sperm hyperactivation is a cascade of events involving several ion channels. The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.

Caption: Signaling cascade for sperm hyperactivation and this compound's point of inhibition.

Experimental Workflow for Assessing this compound's Impact

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on sperm motility and hyperactivation.

Caption: Experimental workflow for studying this compound's effects on sperm.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may vary between studies.

Sperm Preparation and In Vitro Capacitation

-

Sperm Collection: For mouse studies, sperm are typically collected from the cauda epididymides of mature male mice into a pre-warmed buffer solution (e.g., Human Tubal Fluid medium).

-

Capacitation: Sperm are incubated under capacitating conditions, which typically involves a medium containing bovine serum albumin (BSA), bicarbonate, and Ca2+, for a period of 60-90 minutes at 37°C in an atmosphere of 5% CO2.

Intracellular Ion Measurement

-

Dye Loading: Sperm are loaded with ion-sensitive fluorescent dyes. For intracellular Ca2+, Fluo-4 AM or Fura-2 AM are commonly used. For intracellular Na+, SBFI AM is used.

-

Fluorescence Microscopy: Sperm are transferred to a perfusion chamber on a microscope stage. The baseline fluorescence is recorded.

-

Stimulation and Inhibition: Sperm are perfused with various solutions. For example, to induce Ca2+ influx, a solution with an alkaline pH or a CatSper agonist can be used. To test the effect of this compound, the compound is included in the perfusion medium before and/or during stimulation.

-

Data Analysis: The change in fluorescence intensity over time is measured, indicating the relative change in intracellular ion concentration.

Patch-Clamp Electrophysiology

-

Cell Preparation: Ejaculated human sperm or epididymal mouse sperm are used. The cytoplasmic droplet on human sperm allows for the formation of a gigaohm seal for whole-cell patch-clamp recordings.[11]

-

Recording: Whole-cell patch-clamp recordings are performed to measure ion currents across the sperm membrane. Specific voltage protocols are applied to elicit CatSper or KSper currents.

-

Pharmacology: this compound is applied to the bath solution to determine its effect on the recorded currents. The reversibility of the block can be assessed by washing out the compound.

Computer-Assisted Sperm Analysis (CASA)

-

Sample Preparation: Sperm samples from control and this compound-treated groups are loaded into a analysis chamber (e.g., a Makler chamber).

-

Data Acquisition: The chamber is placed on a heated microscope stage, and sperm movement is recorded using a high-speed camera.

-

Analysis: CASA software analyzes the recorded videos to determine various motility parameters, including:

-

Percentage of motile sperm: The proportion of sperm that are moving.

-

Progressive motility: The percentage of sperm moving in a forward direction.

-

VCL (Curvilinear Velocity): The total distance moved divided by the time elapsed.

-

VAP (Average Path Velocity): The average velocity over a smoothed path.

-

VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

-

ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral movement of the sperm head.

-

BCF (Beat Cross Frequency): The frequency at which the sperm flagellum crosses the sperm's average path.

-

Hyperactivation: Defined by specific thresholds for VCL, ALH, and linearity (LIN = VSL/VCL).

-

Conclusion

This compound is a potent inhibitor of the CatSper ion channel, a crucial component of the molecular machinery that governs sperm motility. By blocking the Ca2+ influx necessary for hyperactivation, this compound effectively prevents this critical step in the fertilization process. This makes this compound an invaluable research tool for dissecting the intricate signaling pathways that regulate sperm function. Furthermore, the profound effect of CatSper inhibition on fertilization highlights this channel as a promising target for the development of non-hormonal contraceptives. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of reproductive biology.

References

- 1. TRPV4 is the temperature-sensitive ion channel of human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV4 is the temperature-sensitive ion channel of human sperm | eLife [elifesciences.org]

- 3. TRPV4 is the temperature-sensitive ion channel of human sperm | eLife [elifesciences.org]

- 4. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Targeting of Native CatSper Channels Reveals a Required Role in Maintenance of Sperm Hyperactivation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CatSper Calcium Channels: 20 Years On - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of HC-056456: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-056456 is a selective blocker of the sperm-specific cation channel, CatSper. This channel is pivotal for male fertility, playing an essential role in sperm hyperactivation, a vigorous motility pattern required for fertilization. By inhibiting the influx of Ca²⁺ and Na⁺ ions through CatSper, this compound effectively phenocopies the infertility observed in CatSper-null animal models. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in reproductive biology and professionals involved in the development of non-hormonal contraceptives.

Introduction

The cation channel of sperm (CatSper) is a voltage-gated, pH-sensitive ion channel exclusively expressed in the principal piece of the sperm flagellum.[1][2] It is a heterotetrameric complex, and its activation leads to an influx of Ca²⁺, a critical trigger for the hyperactivation of sperm motility.[3] This hyperactivated motility is characterized by a high-amplitude, asymmetrical flagellar beat, which is crucial for sperm to penetrate the viscous environments of the female reproductive tract and the egg's outer layer.[4] Consequently, the CatSper channel has emerged as a prime target for the development of non-hormonal male contraceptives.[5]

This compound has been identified as a potent and selective inhibitor of the CatSper channel.[6] It effectively blocks the ion influx mediated by CatSper, thereby preventing sperm hyperactivation and rendering the sperm incapable of fertilization.[5][7] This document details the pharmacological properties of this compound, providing quantitative data on its activity and in-depth protocols for its experimental evaluation.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the pore of the CatSper channel.[8] This blockade prevents the influx of both divalent cations, primarily Ca²⁺, and monovalent cations like Na⁺, which can also permeate the channel.[4][8] The inhibition of Ca²⁺ influx is the primary mechanism by which this compound prevents the initiation and maintenance of hyperactivated motility.[4][7] The blockade of Na⁺ influx serves as a convenient proxy for assessing CatSper channel activity in experimental settings.[7][8]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Type/Assay Condition | Reference(s) |

| IC₅₀ (Na⁺ influx) | ~3 µM | Intact mouse sperm, SBFI fluorescence | [4][7][8] |

| IC₅₀ (CatSper current) | ~15 µM | Patch-clamped mouse sperm | [4][9] |

| IC₅₀ (KSper current) | ~40 µM | Patch-clamped mouse sperm | [4][9] |

Table 1: Inhibitory Potency of this compound

| Parameter | Concentration | Effect | Reference(s) |

| CatSper Current Inhibition | 20 µM | >50% blockade | [4][9] |

| KSper Current Inhibition | 50 µM | Partial blockade | [4][9] |

Table 2: Concentration-Dependent Effects of this compound on Sperm Ion Channels

Signaling Pathway

The activation of the CatSper channel is a key event in the signaling cascade that leads to sperm hyperactivation. This process, known as capacitation, involves a series of molecular changes that prepare the sperm for fertilization. The pathway is initiated by bicarbonate and progesterone, leading to an increase in intracellular pH and ultimately, the opening of the CatSper channel. The resulting influx of Ca²⁺ is the direct trigger for the powerful and asymmetric flagellar beating characteristic of hyperactivation. This compound intervenes by blocking the CatSper channel, thus preventing this crucial Ca²⁺ influx.

Caption: Signaling pathway of CatSper activation leading to sperm hyperactivation and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Whole-Cell Patch-Clamp Recording of CatSper Currents

This protocol allows for the direct measurement of ion currents through the CatSper channel in individual sperm cells.

Materials:

-

External (Bath) Solution (HS Medium): 130 mM NaCl, 20 mM HEPES, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, 5 mM glucose, 10 mM lactic acid, 1 mM sodium pyruvate; pH adjusted to 7.4 with NaOH.

-

Pipette (Internal) Solution: 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.5 mM GTP; pH adjusted to 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microscope with manipulators.

Procedure:

-

Isolate sperm from the cauda epididymis of a mouse into HS medium.

-

Allow sperm to adhere to a glass coverslip in a recording chamber.

-

Fabricate patch pipettes with a resistance of 8-12 MΩ when filled with the internal solution.

-

Approach a single sperm cell with the patch pipette and form a giga-ohm seal on the cytoplasmic droplet.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline CatSper currents using a voltage ramp protocol (e.g., -80 mV to +80 mV over 200 ms).

-

Perfuse the recording chamber with HS medium containing various concentrations of this compound.

-

Record CatSper currents in the presence of the compound.

-

Analyze the reduction in current amplitude to determine the inhibitory effect.

Intracellular Ca²⁺ Imaging with Fura-2 AM

This method measures changes in intracellular Ca²⁺ concentration in a population of sperm in response to CatSper activation and inhibition.

Materials:

-

HS Medium (as described in 5.1).

-

Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in DMSO).

-

Pluronic F-127 (20% solution in DMSO).

-

Fluorescence microscope with an imaging system capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

-

Isolate sperm into HS medium.

-

Load the sperm with Fura-2 AM by incubating them with 5 µM Fura-2 AM and 0.05% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the sperm twice with HS medium to remove extracellular dye.

-

Allow the sperm to de-esterify the dye for at least 30 minutes.

-

Adhere the loaded sperm to a coverslip in a perfusion chamber on the microscope stage.

-

Record baseline Fura-2 fluorescence ratios (F340/F380).

-

Induce CatSper activation by perfusing with an alkaline, high K⁺ medium (e.g., replacing NaCl with KCl and adjusting pH to 8.0).

-

Observe the increase in the F340/F380 ratio, indicating a rise in intracellular Ca²⁺.

-

To test the effect of this compound, pre-incubate the loaded sperm with the compound for a defined period before stimulating with the alkaline medium, or perfuse with the compound during the experiment.

-

Analyze the change in the fluorescence ratio to quantify the effect of this compound on Ca²⁺ influx.

Intracellular Na⁺ Imaging with SBFI-AM

This protocol is used to assess CatSper channel activity by measuring Na⁺ influx, particularly under conditions where extracellular Ca²⁺ is removed.

Materials:

-

HS Medium and Ca²⁺-free HS Medium.

-

SBFI-AM (sodium-binding benzofuran isophthalate, acetoxymethyl ester) stock solution (1 mM in DMSO).

-

Pluronic F-127 (20% solution in DMSO).

-

Fluorescence microscope with an imaging system for ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

-

Follow the same sperm isolation and dye loading procedure as for Fura-2 AM (Section 5.2), but using 5-10 µM SBFI-AM.

-

Record baseline SBFI fluorescence ratios (F340/F380) in HS medium.

-

Induce Na⁺ influx through CatSper by perfusing with Ca²⁺-free HS medium.

-

Observe the increase in the F340/F380 ratio.

-

To test the effect of this compound, pre-incubate the loaded sperm with the compound or co-perfuse it with the Ca²⁺-free medium.

-

Quantify the change in the fluorescence ratio to determine the inhibitory effect of this compound on Na⁺ influx.

Computer-Assisted Sperm Analysis (CASA) for Hyperactivation

CASA provides an objective and quantitative assessment of sperm motility parameters to determine the percentage of hyperactivated sperm.

Materials:

-

Capacitating medium (e.g., M16 medium supplemented with BSA, bicarbonate, and Ca²⁺).

-

Non-capacitating medium (lacking bicarbonate and Ca²⁺).

-

CASA system (microscope with a high-speed camera and analysis software).

-

Counting chamber (e.g., Makler or Leja chamber).

Procedure:

-

Isolate sperm and resuspend in capacitating medium with or without this compound at various concentrations. A control group in non-capacitating medium should be included.

-

Incubate the sperm samples for a period sufficient to induce capacitation and hyperactivation (e.g., 90-120 minutes at 37°C, 5% CO₂).

-

Load a small aliquot of the sperm suspension into the counting chamber.

-

Analyze the samples using the CASA system.

-

Define the parameters for hyperactivated motility in the software. Common parameters for mouse sperm include:

-

Curvilinear velocity (VCL) > 150 µm/s

-

Linearity (LIN) < 50%

-

Amplitude of lateral head displacement (ALH) > 7.5 µm

-

-

The software will calculate the percentage of sperm that meet these criteria.

-

Compare the percentage of hyperactivated sperm in the control and this compound-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the impact of a pharmacological agent like this compound on sperm hyperactivation.

Caption: Workflow for assessing the effect of this compound on sperm hyperactivation.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the CatSper channel and its role in male fertility. Its ability to selectively block CatSper and inhibit sperm hyperactivation underscores the potential of targeting this channel for non-hormonal contraception. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research may focus on optimizing the selectivity and potency of this compound analogs to advance the development of a safe and effective male contraceptive.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium imaging [bio-protocol.org]

- 3. The mechanics of hyperactivation in adhered human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cdc42 localized in the CatSper signaling complex regulates cAMP-dependent pathways in mouse sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation. | Semantic Scholar [semanticscholar.org]

HC-056456: A Technical Whitepaper on its Potential as a Non-Hormonal Contraceptive

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of non-hormonal contraceptives represents a significant unmet need in reproductive health. HC-056456 has emerged as a promising lead compound, targeting the sperm-specific cation channel, CatSper. This channel is indispensable for sperm hyperactivation, a critical step for successful fertilization. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols related to this compound, positioning it as a viable candidate for a novel, reversible, non-hormonal male contraceptive.

Introduction

The cation channel of sperm (CatSper) is a heterotetrameric ion channel exclusively expressed in the principal piece of the sperm flagellum.[1][2] It is a polymodal, pH, and voltage-sensitive channel that mediates a rapid and substantial influx of Ca²⁺ into the sperm. This calcium surge is a primary trigger for the hyperactivation of sperm motility, a vigorous and asymmetrical flagellar beating pattern essential for navigating the female reproductive tract and penetrating the oocyte's vestments.[1][3][4] Genetic knockout models in mice have demonstrated that the absence of functional CatSper channels leads to male infertility, making it an attractive and specific target for non-hormonal contraception.[1]

This compound is a small molecule inhibitor of the CatSper channel.[4] It has been shown to reversibly block CatSper-mediated currents, effectively phenocopying the CatSper-null sperm phenotype.[4][5] This document synthesizes the available preclinical data on this compound, details the experimental methodologies used to evaluate its efficacy, and explores its potential as a non-hormonal contraceptive agent.

Mechanism of Action

This compound functions as a direct blocker of the CatSper ion channel. Its primary mechanism involves the inhibition of both Na⁺ and Ca²⁺ influx into the sperm flagellum, which is crucial for initiating and maintaining hyperactivated motility.[4][6] The blockade of these ion currents prevents the requisite intracellular calcium increase that triggers the signaling cascade leading to hyperactivation.[7][8]

dot

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Species | IC50 | Reference |

| CatSper Channel (Na⁺ influx) | SBFI Fluorescence Assay | Mouse | ~3 µM | [4][6] |

| CatSper Channel (Ca²⁺ influx) | Fura-2 Fluorescence Assay | Mouse | Not explicitly stated, but effective at 10 µM | [5] |

| CatSper Currents | Patch-Clamp Electrophysiology | Mouse | ~15 µM (estimated) | [6] |

| KSper Channels | Patch-Clamp Electrophysiology | Mouse | ~40 µM (estimated) | [6] |

Table 2: Effects of this compound on Sperm Function

| Parameter | Species | Concentration | Effect | Reference |

| Progressive Motility | Mouse | 1-5 µM | Significant reduction | [7] |

| Hyperactivation | Mouse | 20 µM | Prevention of onset and rapid, reversible loss | [4][5] |

| Protein Tyrosine Phosphorylation | Mouse | 1-20 µM | Significant inhibition | [7] |

| Acrosome Reaction (induced) | Mouse | 1-20 µM | Significant inhibition | [7] |

| In Vitro Fertilization (Cumulus-oocyte complexes) | Mouse | 5-20 µM | Significant to complete inhibition | [7] |

| In Vitro Fertilization (Zona-free eggs) | Mouse | 5-20 µM | Significant to complete inhibition | [7] |

Table 3: In Vivo Efficacy of this compound

| Study Type | Species | Treatment | Outcome | Reference |

| Intrauterine Insemination | Mouse | Sperm pre-incubated with this compound | Significant to complete reduction in fertilized eggs | [7] |

Experimental Protocols

Measurement of Intracellular Na⁺ ([Na⁺]i) using SBFI

This protocol is adapted from Carlson et al., 2009.[4]

-

Sperm Preparation: Isolate sperm from the cauda epididymides of mature male mice into a suitable medium (e.g., HS medium).

-

Dye Loading: Incubate the sperm suspension with the acetoxymethyl (AM) ester form of the sodium-sensitive fluorescent dye, SBFI (Sodium-binding benzofuran isophthalate), typically at 5-10 µM for 60 minutes at 37°C.

-

Washing: Centrifuge the sperm suspension to remove excess dye and resuspend in fresh medium.

-

Fluorimetry: Transfer the sperm suspension to a temperature-controlled cuvette in a fluorometer.

-

Data Acquisition: Excite the SBFI-loaded sperm at two wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Na⁺]i.

-

Experimental Manipulation: To induce Na⁺ influx through CatSper, remove external Ca²⁺. To test the effect of this compound, perfuse the sperm with a medium containing the desired concentration of the inhibitor and monitor the change in the rate of [Na⁺]i rise.

dot

Measurement of Intracellular Ca²⁺ ([Ca²⁺]i) using Fura-2

This protocol is a general method adapted from various sources.

-

Sperm Preparation and Dye Loading: Similar to the SBFI protocol, load sperm with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the sperm to remove extracellular dye.

-

Fluorimetry/Microscopy: Measurements can be performed on sperm populations in a fluorometer or on individual sperm using a fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite Fura-2 at 340 nm and 380 nm and record the emission at 510 nm. The ratio of fluorescence (F340/F380) corresponds to the [Ca²⁺]i.

-

Experimental Manipulation: Induce Ca²⁺ influx through alkaline depolarization (e.g., using a high K⁺ medium). Apply this compound to determine its effect on the evoked [Ca²⁺]i rise.

Sperm Patch-Clamp Electrophysiology

This is a highly specialized technique detailed in sources like Kirichok et al.

-

Sperm Isolation: Isolate motile sperm as previously described.

-

Gigaohm Seal Formation: Using a micropipette, form a high-resistance (gigaohm) seal with the plasma membrane of the sperm head's cytoplasmic droplet.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.

-

Voltage Clamp and Current Recording: Apply a series of voltage steps or ramps to the sperm membrane and record the resulting ion currents.

-

Pharmacology: Perfuse the recording chamber with solutions containing this compound to measure its effect on CatSper and other ion channel currents.

dot

In Vitro Fertilization (IVF) Assay

This protocol is based on the study by Curci et al., 2021.[7]

-

Oocyte Collection: Superovulate female mice and collect cumulus-oocyte complexes (COCs) from the oviducts.

-

Sperm Capacitation: Incubate sperm in a capacitating medium (e.g., modified Tyrode's medium) for 90-120 minutes.

-

Treatment: For the experimental group, add various concentrations of this compound to the capacitation medium.

-

Insemination: Add the capacitated (and treated) sperm to the collected COCs.

-

Fertilization Assessment: After a suitable incubation period (e.g., 24 hours), assess fertilization by observing the presence of two-cell embryos.

-

Zona-Free Oocyte Assay: To test for effects on sperm-egg fusion, remove the zona pellucida from oocytes using acid Tyrode's solution before insemination.

Signaling Pathways and Logical Relationships

The process of sperm capacitation and fertilization is a complex cascade of events. This compound intervenes at a critical juncture in this pathway.

dot

Conclusion and Future Directions

This compound has demonstrated significant potential as a non-hormonal contraceptive lead compound. Its specific and reversible inhibition of the CatSper channel directly impacts sperm hyperactivation, a non-negotiable requirement for fertilization. The preclinical in vitro and in vivo data are compelling, showing a clear dose-dependent inhibition of fertilization.

Future research should focus on:

-

Selectivity and Off-Target Effects: While showing a preferential affinity for CatSper over KSper, a comprehensive screening against a broader panel of ion channels and receptors is necessary.

-

Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to determine the bioavailability, half-life, and optimal dosing regimen of this compound.

-

Toxicology: A thorough toxicological evaluation is required to ensure its safety for systemic use.

-

Lead Optimization: Medicinal chemistry efforts could further enhance the potency and selectivity of this compound, leading to the development of a clinical candidate.

The targeting of CatSper with inhibitors like this compound represents a promising frontier in the development of on-demand, non-hormonal contraception for men.

References

- 1. Motility (CASA) | Breed Diagnostics [breeddiagnostics.com.au]

- 2. Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro Fertilization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Frontiers | Pharmacological Inactivation of CatSper Blocks Sperm Fertilizing Ability Independently of the Capacitation Status of the Cells: Implications for Non-hormonal Contraception [frontiersin.org]

The chemical structure and properties of HC-056456

For Researchers, Scientists, and Drug Development Professionals